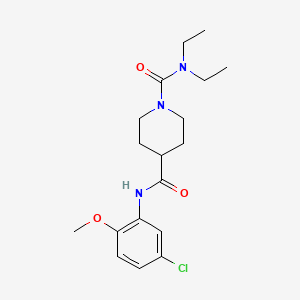![molecular formula C16H15N7 B5327834 1-methyl-2-[3-(1-methyl-1H-benzimidazol-2-yl)-1-triazen-1-yl]-1H-benzimidazole](/img/structure/B5327834.png)
1-methyl-2-[3-(1-methyl-1H-benzimidazol-2-yl)-1-triazen-1-yl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2-[3-(1-methyl-1H-benzimidazol-2-yl)-1-triazen-1-yl]-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research. This compound is a triazene derivative and has been found to have potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-methyl-2-[3-(1-methyl-1H-benzimidazol-2-yl)-1-triazen-1-yl]-1H-benzimidazole is not fully understood. However, it is believed to work by inducing apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation. It has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-methyl-2-[3-(1-methyl-1H-benzimidazol-2-yl)-1-triazen-1-yl]-1H-benzimidazole in lab experiments is its potential anti-tumor properties. It has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment. However, one limitation is that its mechanism of action is not fully understood, making it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the research on 1-methyl-2-[3-(1-methyl-1H-benzimidazol-2-yl)-1-triazen-1-yl]-1H-benzimidazole. One direction is to further investigate its anti-tumor properties and its potential use in cancer treatment. Another direction is to investigate its anti-inflammatory and antioxidant properties and its potential use in treating inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
Méthodes De Synthèse
The synthesis of 1-methyl-2-[3-(1-methyl-1H-benzimidazol-2-yl)-1-triazen-1-yl]-1H-benzimidazole involves the reaction of 1-methyl-1H-benzimidazole-2-amine with sodium nitrite and hydrochloric acid to form 1-methyl-2-nitro-1H-benzimidazole. This is then reduced using sodium dithionite to form 1-methyl-2-amino-1H-benzimidazole. The triazene group is then introduced by reacting 1-methyl-2-amino-1H-benzimidazole with 3-chloro-1-methyl-1-triazeno[b]pyrazole in the presence of a base.
Applications De Recherche Scientifique
1-methyl-2-[3-(1-methyl-1H-benzimidazol-2-yl)-1-triazen-1-yl]-1H-benzimidazole has been found to have potential applications in various fields of scientific research. It has been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory and antioxidant properties.
Propriétés
IUPAC Name |
1-methyl-N-[(E)-(1-methylbenzimidazol-2-yl)diazenyl]benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7/c1-22-13-9-5-3-7-11(13)17-15(22)19-21-20-16-18-12-8-4-6-10-14(12)23(16)2/h3-10H,1-2H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGFSQGONGZWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NN=NC3=NC4=CC=CC=C4N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1N/N=N/C3=NC4=CC=CC=C4N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1H-imidazol-2-ylmethyl)-N-methyl-2-[(4-methylphenyl)thio]propanamide](/img/structure/B5327754.png)



![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(1S)-1-(hydroxymethyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5327790.png)
![3-[(dimethylamino)methyl]-1-[3-(2-methoxyphenyl)propanoyl]-3-pyrrolidinol](/img/structure/B5327795.png)

![3-oxo-N-(pyridin-3-ylmethyl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5327803.png)
![N,2,4-trimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5327811.png)
![N-[3-(2-furoylamino)propyl]isonicotinamide](/img/structure/B5327816.png)
![1-(4-ethylphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5327826.png)
![4-butoxy-N-[1-[(diethylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5327848.png)
![1-[(3-chloro-4-methylphenyl)sulfonyl]-4-[(dimethylamino)methyl]-4-azepanol](/img/structure/B5327850.png)
